molecular formula C9H9FO3 B151166 2-Fluoro-6-methoxyphenylacetic acid CAS No. 500912-19-6

2-Fluoro-6-methoxyphenylacetic acid

Cat. No. B151166
M. Wt: 184.16 g/mol
InChI Key: SXCFMVORODAUBP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions and starting materials. For instance, the synthesis of 6-methoxy-4-quinolone, an oxidation product derived from 5-methoxyindole-3-acetic acid, demonstrates the potential for complex fluorophore synthesis . Similarly, the synthesis of chiral piperazineacetic acid esters from serine and dimethyl malate, followed by acylation and a novel Friedel-Crafts reaction, shows the versatility of synthetic approaches for compounds with fluorine and methoxy groups . These methods could potentially be adapted for the synthesis of 2-fluoro-6-methoxyphenylacetic acid.

Molecular Structure Analysis

The molecular structure of related compounds, such as 2-fluoro-2-phenylacetic acid, has been analyzed using NMR spectroscopy. The fluorine NMR spectroscopy allows for the distinction of enantiomers and provides insights into the electronic effects on the fluorine atom . This analytical technique could be applied to 2-fluoro-6-methoxyphenylacetic acid to understand its stereochemistry and electronic environment.

Chemical Reactions Analysis

The chemical reactions involving related compounds include the use of 2-fluoro-2-phenylacetic acid as a chiral derivatizing agent, which can be used to determine the enantiomeric excess of secondary alcohols or primary amines . Additionally, the synthesis of 2-hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester and its subsequent reactions demonstrate the reactivity of compounds with both fluorine and methoxy groups . These reactions could inform the potential reactivity of 2-fluoro-6-methoxyphenylacetic acid.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as the novel fluorophore 6-methoxy-4-quinolone, include strong fluorescence, high stability against light and heat, and a wide pH range for fluorescence intensity . These properties suggest that 2-fluoro-6-methoxyphenylacetic acid may also exhibit similar fluorescence characteristics, making it potentially useful in biomedical analysis.

Scientific Research Applications

Fluorescent Labeling and Sensing

  • Fluorescent Labeling Reagents : Novel stable fluorophores like 6-methoxy-4-quinolone, derived from oxidation products related to the chemical structure of interest, exhibit strong fluorescence across a wide pH range in aqueous media. These compounds have been applied as fluorescent labeling reagents for carboxylic acids, demonstrating strong fluorescence from pH 2.0 to 11.0 and high stability against light and heat. This makes them suitable for biomedical analysis (Hirano et al., 2004).

Radiopharmaceutical Synthesis

  • Radiosynthesis of Amino Acid Derivatives : The synthesis of [18F]fluoroethylated derivatives of DOPA, such as [18F]OFED, has been developed to improve upon limitations of existing radiolabeled amino acids used in the diagnosis of brain disorders. This highlights the compound's role in advancing positron emission tomography (PET) diagnostics through the creation of new tracers that can be synthesized with high yield and specific activity (Kniess et al., 2016).

Photodecarboxylation and Photocaging

  • Photodecarboxylation Properties in Zinc Photocages : Methoxy- and fluoro-derivatives of certain phenylacetic acids have been investigated for their photodecarboxylation properties, leading to the development of efficient photocaging compounds. These derivatives enable red-shifted uncaging excitation wavelengths, suggesting their potential in creating more efficient and versatile photocaging tools for biological applications (Shigemoto et al., 2021).

Drug Synthesis and Disease Treatment

  • Synthesis of Potent Inhibitors : Efficient methods have been developed for the synthesis of complex molecules that act as potent inhibitors for diseases like Alzheimer's, utilizing fluorophenylacetic acid derivatives. This underscores the role of such derivatives in facilitating the synthesis of therapeutically relevant compounds with improved yields and efficacy (Zhou et al., 2009).

Chemical Synthesis Improvement

  • Advanced Synthesis Techniques : Studies on the synthesis of carboxy- and methoxy-substituted phenylacetic acids have optimized the conditions for producing high-yield compounds. These advancements offer valuable insights into the synthetic processes of related compounds, potentially improving efficiency and output in chemical production (Dai Shi-gang, 2011).

Safety And Hazards

The compound is classified under the GHS07 hazard class . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P305+P351+P338, which advise avoiding breathing dust, and rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

2-(2-fluoro-6-methoxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO3/c1-13-8-4-2-3-7(10)6(8)5-9(11)12/h2-4H,5H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXCFMVORODAUBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20381388
Record name 2-FLUORO-6-METHOXYPHENYLACETIC ACID
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-6-methoxyphenylacetic acid

CAS RN

500912-19-6
Record name 2-Fluoro-6-methoxybenzeneacetic acid
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-FLUORO-6-METHOXYPHENYLACETIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20381388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-6-methoxyphenylacetic acid
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